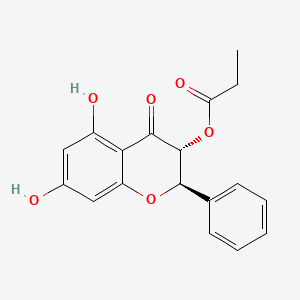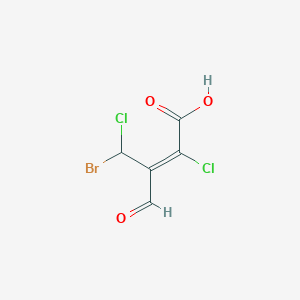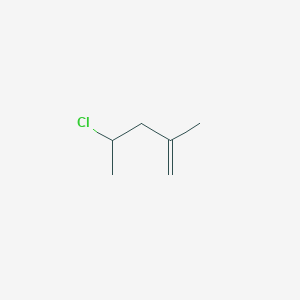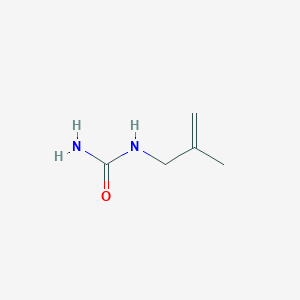
Pinobanksin 3-O-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pinobanksin 3-O-propanoate is a natural flavonoid compound found in various sources such as plants, propolis, and honey. It is a derivative of pinobanksin, a polyphenolic component known for its diverse pharmacological activities. This compound has gained attention due to its potential therapeutic properties, including anti-oxidant, anti-bacterial, anti-inflammatory, anti-parasitic, anti-mutagenic, anti-proliferative, and anti-angiogenic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pinobanksin 3-O-propanoate can be synthesized through esterification of pinobanksin with propanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves the extraction of pinobanksin from natural sources such as propolis and honey, followed by its esterification with propanoic acid. Advanced chromatographic techniques are employed to purify the compound, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Pinobanksin 3-O-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its anti-oxidant and anti-inflammatory properties, which can be beneficial in treating various diseases.
Medicine: Investigated for its anti-cancer, anti-bacterial, and anti-viral activities, making it a potential candidate for drug development.
Industry: Utilized in the formulation of natural health products and cosmetics due to its bioactive properties
Mecanismo De Acción
Pinobanksin 3-O-propanoate exerts its effects through various molecular targets and pathways:
Anti-oxidant Activity: It scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-cancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Pinobanksin 3-O-propanoate is compared with other similar compounds such as pinobanksin-3-O-acetate and pinobanksin-3-O-butyrate. These compounds share similar pharmacological properties but differ in their ester groups, which can influence their bioavailability and efficacy. This compound stands out due to its unique propanoate group, which may offer distinct advantages in terms of stability and bioactivity .
List of Similar Compounds
- Pinobanksin-3-O-acetate
- Pinobanksin-3-O-butyrate
- Pinobanksin-3-O-pentanoate
Propiedades
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-2-14(21)24-18-16(22)15-12(20)8-11(19)9-13(15)23-17(18)10-6-4-3-5-7-10/h3-9,17-20H,2H2,1H3/t17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVRDRUFOJECRK-MSOLQXFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)







